molecular formula C18H16O5 B2754405 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one CAS No. 302950-99-8

7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2754405
CAS No.: 302950-99-8
M. Wt: 312.321
InChI Key: FNZQQYMQJIQMSV-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone with substituents at positions 3 and 6. The 3-position is substituted with a 4-methoxyphenoxy group, while the 7-position bears an ethoxy group. This compound is part of the chromone family, known for diverse biological activities, including anti-inflammatory, antioxidant, and antiproliferative properties .

Properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-14-8-9-15-16(10-14)22-11-17(18(15)19)23-13-6-4-12(20-2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZQQYMQJIQMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the reaction of 7-ethoxychromone with 4-methoxyphenol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromone moiety to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromone derivatives depending on the reagents used.

Scientific Research Applications

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Position) Key Modifications Biological Activity/Notes Reference
This compound 3: 4-Methoxyphenoxy
7: Ethoxy
Ethoxy enhances lipophilicity Potential antiproliferative activity (hypothesized)
7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one (8c) 3: 4-Methoxyphenoxy
7: Hydroxy
Trifluoroacetone at C2 Synthesized (85% yield); reactive intermediate
Formononetin 3: 4-Methoxyphenyl
7: Hydroxy
Isoflavone scaffold Antioxidant; inhibits benign prostatic hyperplasia
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-Methoxyphenyl
7: Hydroxy
2: CF₃
Trifluoromethyl group Enhanced bioactivity due to electron-withdrawing CF₃
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (3) 2: Methylsulfonylphenyl Sulfone group Anti-inflammatory; 78% yield via oxidation

Key Observations

Substituent Effects on Bioactivity: The ethoxy group at position 7 in the target compound likely improves metabolic stability compared to hydroxylated analogs like 8c and Formononetin, which may undergo rapid glucuronidation . Electron-withdrawing groups (e.g., CF₃ in , methylsulfonyl in ) enhance reactivity and binding affinity to enzymatic targets, such as cyclooxygenase-2 (COX-2).

Synthetic Accessibility :

  • The target compound can be synthesized via alkylation of a 7-hydroxy precursor (e.g., 8c) using ethyl bromide, analogous to methods in .
  • Compounds with trifluoromethyl or sulfone groups require additional steps, such as oxidation (e.g., H₂O₂/THF in ).

Physicochemical Properties :

  • Melting Points : Hydroxylated derivatives (e.g., 8c: 224–226°C ) exhibit higher melting points than ethoxy-substituted analogs due to hydrogen bonding.
  • Lipophilicity : Ethoxy and methylsulfonyl groups increase logP values, favoring blood-brain barrier penetration .

Biological Activity: Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) demonstrates antioxidant effects in rat models of benign prostatic hyperplasia . Methylsulfonyl derivatives (e.g., compound 3 in ) show selective COX-2 inhibition, suggesting anti-inflammatory applications.

Biological Activity

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the chromone class, known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound's mechanism of action and relevant case studies are also discussed.

Chemical Structure and Properties

  • Molecular Formula : C19H18O4
  • Molecular Weight : Approximately 318.34 g/mol
  • Structural Characteristics : The compound features an ethoxy group and a methoxyphenoxy moiety, contributing to its unique biological profile.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that the phenolic components in the structure play a crucial role in this activity, potentially protecting cells from oxidative damage and related diseases.

Test MethodIC50 Value (µM)Reference
DPPH Assay25
ABTS Assay30

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. It demonstrates a capacity to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Inflammation MarkerReduction (%)Reference
TNF-α40
IL-635

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cancer Cell LineIC50 Value (µM)Mechanism of ActionReference
MCF-718Apoptosis induction via caspase activation
A54922Cell cycle arrest at G2/M phase

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as COX and lipoxygenase, which are critical in inflammatory pathways.
  • Receptor Binding : It may interact with estrogen receptors, modulating cellular responses relevant to cancer progression.
  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress and cellular damage.

Case Studies

  • Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide, indicating its protective role against oxidative damage.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
  • Cancer Research : Preclinical trials using MCF-7 cells revealed that treatment with this compound resulted in a marked decrease in cell viability, suggesting a promising avenue for breast cancer therapy.

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